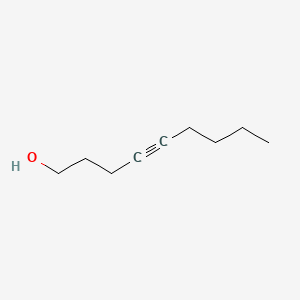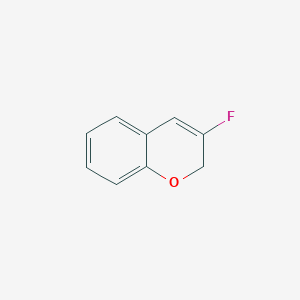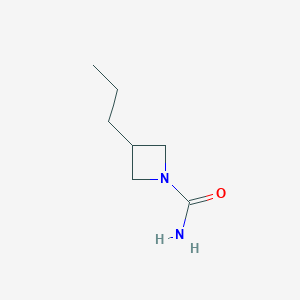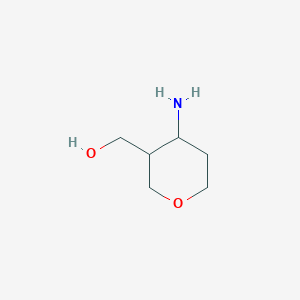
Non-4-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Non-4-yn-1-ol is an organic compound with the molecular formula C₉H₁₆O It is a terminal alkyne alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of a carbon-carbon triple bond
准备方法
Synthetic Routes and Reaction Conditions
Non-4-yn-1-ol can be synthesized through several methods. One common approach involves the reaction of a terminal alkyne with formaldehyde in the presence of a base, followed by reduction. Another method includes the hydroboration-oxidation of a terminal alkyne, where the alkyne is first treated with borane (BH₃) to form an organoborane intermediate, which is then oxidized to yield the alcohol.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving transition metals. For example, palladium-catalyzed coupling reactions can be employed to synthesize this compound efficiently. These methods are optimized for large-scale production, ensuring high yields and purity.
化学反应分析
Types of Reactions
Non-4-yn-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The triple bond can be reduced to a double bond or a single bond, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to a halide.
Major Products
Oxidation: Non-4-yn-1-al (aldehyde) or Non-4-ynoic acid (carboxylic acid).
Reduction: Non-4-en-1-ol (alkene) or Nonan-1-ol (alkane).
Substitution: Non-4-yn-1-chloride or Non-4-yn-1-bromide.
科学研究应用
Non-4-yn-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of Non-4-yn-1-ol involves its reactivity towards various biological targets. The hydroxyl group can form hydrogen bonds with enzymes and proteins, affecting their function. The triple bond can participate in cycloaddition reactions, leading to the formation of bioactive compounds. These interactions are crucial in understanding the compound’s biological effects and potential therapeutic applications.
相似化合物的比较
Similar Compounds
But-3-yn-1-ol: A smaller alkyne alcohol with similar reactivity but different physical properties.
Pent-4-yn-1-ol: Another terminal alkyne alcohol with a slightly longer carbon chain.
Hex-5-yn-1-ol: A compound with a longer carbon chain, offering different steric and electronic properties.
Uniqueness
Non-4-yn-1-ol is unique due to its specific carbon chain length and the position of the hydroxyl group. This structure provides distinct reactivity patterns and makes it suitable for specific synthetic applications that other similar compounds may not achieve.
属性
IUPAC Name |
non-4-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h10H,2-4,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDPXSLCSHFAAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450736 |
Source


|
| Record name | Non-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49826-98-4 |
Source


|
| Record name | Non-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![7h-Pyrrolo[2,3-c]pyridazin-3-amine](/img/structure/B11922961.png)

![5-Fluoroimidazo[1,2-a]pyridin-3-amine](/img/structure/B11922973.png)




![Imidazo[1,5-a]pyridin-1-amine](/img/structure/B11923001.png)

